molecular formula C19H17BrN2O5 B11340913 N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,4,5-trimethoxybenzamide

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B11340913
M. Wt: 433.3 g/mol
InChI Key: GCMCWQBRWZYGMP-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of oxazole derivatives. . The presence of the bromophenyl and trimethoxybenzamide groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The oxazole ring and the bromophenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways . The exact molecular targets and pathways may vary depending on the specific application of the compound.

Comparison with Similar Compounds

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,4,5-trimethoxybenzamide can be compared with other oxazole derivatives, such as:

The unique combination of the oxazole ring and the trimethoxybenzamide group in this compound distinguishes it from other similar compounds, potentially offering enhanced biological activities and specific applications.

Properties

Molecular Formula

C19H17BrN2O5

Molecular Weight

433.3 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C19H17BrN2O5/c1-24-15-8-12(9-16(25-2)18(15)26-3)19(23)21-17-10-14(22-27-17)11-4-6-13(20)7-5-11/h4-10H,1-3H3,(H,21,23)

InChI Key

GCMCWQBRWZYGMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Br

Origin of Product

United States

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